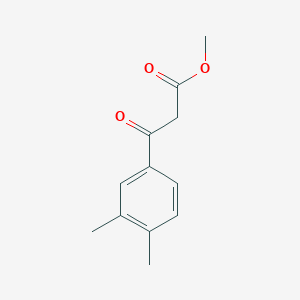

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYPTOMABNEIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-54-2 | |

| Record name | 676348-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate in the design of novel antiviral agents. For instance, derivatives of 3-oxopropanoate have been investigated for their efficacy against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrated significant activity against wild-type and mutated strains of the virus, suggesting that structural modifications can enhance binding affinity and solubility in biological systems .

Neuroprotective Effects

The compound's structural analogs have been explored for their neuroprotective properties, particularly as acetylcholinesterase (AChE) inhibitors. A study indicated that certain derivatives exhibited promising inhibition rates against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The presence of specific substituents on the aromatic ring enhances their activity by improving interactions with the enzyme's active site.

Green Chemistry Approaches

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate has been utilized in green synthesis methodologies to produce various biologically active compounds. For example, its reaction with primary amines under mild conditions has led to the formation of novel isoxazole carboxamide derivatives with significant antimicrobial and anti-inflammatory properties . This approach emphasizes sustainable practices in chemical synthesis.

Intermediate in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing various pharmaceuticals and agrochemicals . Researchers have employed it in multi-step synthesis processes to create more complex structures that exhibit enhanced biological activities.

Polymer Chemistry

In material sciences, methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate has potential applications as a monomer or additive in polymer formulations. Its unique chemical structure can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in developing high-performance materials for industrial use.

Case Studies

Mechanism of Action

The mechanism by which Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate with its analogs, focusing on substituent effects, synthetic routes, spectral data, and applications.

Substituent Effects on Reactivity and Physical Properties

Table 1: Structural Comparison of Key Analogs

Electron-Donating vs. Withdrawing Groups :

- Methoxy (OCH₃) and methyl (CH₃) substituents are electron-donating, enhancing the electron density of the aryl ring. This increases nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing groups like Cl or F .

- Chloro (Cl) and fluoro (F) substituents reduce electron density, favoring electrophilic reactions but may hinder cyclization steps due to steric and electronic effects .

Ester Group Influence :

Spectral Data and Structural Confirmation

Table 2: Key Spectral Features of Analogs

Biological Activity

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, an organic compound classified as an ester, has garnered attention in recent research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C13H16O3

- Molecular Weight : Approximately 220.27 g/mol

- Functional Groups : Contains a methyl group, a ketone functional group, and an ester structure.

The compound's unique structure contributes to its reactivity and potential interactions with biological systems.

Biological Activities

Research indicates that Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate exhibits various biological activities:

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results:

| Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.020 | 0.040 |

| Enterococcus faecalis | 0.010 | 0.020 |

These findings indicate that the compound's activity can exceed that of traditional antibiotics like ampicillin and streptomycin by a significant margin .

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate has shown anti-inflammatory activity in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which may have implications for treating inflammatory diseases.

The proposed mechanisms by which Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Binding : Potential binding to receptors that mediate immune responses could explain its anti-inflammatory effects.

- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interactions with biological macromolecules .

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with lower MIC values compared to standard antibiotics .

Case Study 2: In Vivo Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound in animal models of inflammation. The results showed a reduction in inflammatory markers and symptoms, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Q & A

Q. How does the presence of methyl groups at the 3,4 positions of the phenyl ring affect the compound’s solubility and crystallization behavior?

- Methodology :

- Solubility Screening : Test in polar (ethanol, DMSO) and nonpolar (hexane) solvents. Methyl groups reduce polarity, enhancing solubility in ethers (~25 mg/mL in THF) .

- Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate). Methyl groups induce π-stacking, favoring monoclinic crystal systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.